molecular formula C20H21N5O2 B12243251 2-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12243251
M. Wt: 363.4 g/mol
InChI Key: LKAZMVXAOJMSQW-UHFFFAOYSA-N
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Description

2-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that features a pyrrolidine ring, a pyridazine ring, and a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Construction of the pyridazine ring: This often involves the reaction of hydrazine derivatives with diketones or other suitable substrates.

    Assembly of the pyrido[1,2-a]pyrimidin-4-one core: This step may involve condensation reactions between pyrimidine derivatives and other aromatic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Biology: It may be used in biological studies to understand its interaction with various biological targets.

    Industry: The compound can be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyridazine derivatives: Compounds like pyridazine and its substituted forms.

    Pyrido[1,2-a]pyrimidin-4-one derivatives: Similar compounds with variations in the substituents on the pyrido[1,2-a]pyrimidin-4-one core.

Uniqueness

The uniqueness of 2-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of three distinct heterocyclic systems, which may confer unique biological properties and potential therapeutic applications.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

2-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C20H21N5O2/c26-20-11-18(21-17-3-1-2-9-25(17)20)24-10-8-14(12-24)13-27-19-7-6-16(22-23-19)15-4-5-15/h1-3,6-7,9,11,14-15H,4-5,8,10,12-13H2

InChI Key

LKAZMVXAOJMSQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=CC(=O)N5C=CC=CC5=N4

Origin of Product

United States

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